Regioisomeric Positioning of the Carboxylic Acid Differentiates Synthetic Utility in Amide and Ester Library Production
The 7-carboxylic acid regioisomer offers a unique vector for amide bond formation compared to the 6-carboxylic acid isomer (CAS 1783552-72-6) and the 5-carboxylic acid isomer (CAS 1784983-26-1). The 7-position carboxylic acid projects from the pyrimidine ring in a direction that is orthogonal to the 2-bromo substituent, whereas the 6-carboxylic acid isomer positions the carboxyl group on the central carbon of the pyrimidine ring, creating a different exit vector angle for conjugation with amines . This diverging orientation is critical for structure-activity relationship (SAR) exploration in kinase programs, where the trajectory of substituents influences ATP-pocket complementarity. For procurement purposes, selecting the 7-carboxylic acid isomer ensures that the synthesized library maintains the intended three-dimensional pharmacophore geometry, rather than an unintended isomeric variant that would confound SAR interpretation [1].
| Evidence Dimension | Carboxylic acid substitution position and exit vector geometry |
|---|---|
| Target Compound Data | Carboxylic acid at C7 position; bromine at C2 position; molecular weight 242.03 g/mol |
| Comparator Or Baseline | 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1783552-72-6, MW 242.03); 2-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1784983-26-1, MW 242.03); Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (non-brominated, MW 163.13) |
| Quantified Difference | Positional isomerism: C7 vs. C6 vs. C5; presence vs. absence of 2-Br (ΔMW ≈ 78.9 Da for bromine) |
| Conditions | Structural comparison derived from molecular formula and CAS registry assignments |
Why This Matters
Using the incorrect regioisomer in a medicinal chemistry campaign introduces an uncontrolled variable in SAR studies, potentially invalidating months of optimization work and requiring costly re-synthesis of compound libraries.
- [1] Pietsch, M.; Viht, K.; Schnitzler, A.; et al. Optimization of Pyrazolo[1,5-a]pyrimidines Lead to the Identification of a Highly Selective Casein Kinase 2 Inhibitor. Eur. J. Med. Chem. 2020, 208, 112770. DOI: 10.1016/j.ejmech.2020.112770. View Source
